molecular formula C8H13N3O2S2 B1443137 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine CAS No. 1258826-79-7

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine

Cat. No.: B1443137
CAS No.: 1258826-79-7
M. Wt: 247.3 g/mol
InChI Key: HWFOQYOBYZBWPQ-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C8H13N3O2S2 and its molecular weight is 247.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound is known to interact with various enzymes and proteins, facilitating a range of biochemical processes. For instance, thiazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The sulfonyl group in this compound enhances its ability to interact with biomolecules through hydrogen bonding and electrostatic interactions. This compound has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activities .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby influencing cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions, thereby modulating their catalytic activities . Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of this compound to specific cellular compartments .

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S2/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFOQYOBYZBWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine
Reactant of Route 2
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine
Reactant of Route 3
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine
Reactant of Route 4
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine
Reactant of Route 5
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.